molecular formula C11H11N3OS2 B5662888 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B5662888
M. Wt: 265.4 g/mol
InChI Key: LJOSBZNFXLHVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide is further functionalized with a 3-(methylsulfanyl)phenyl moiety.

Properties

IUPAC Name

4-methyl-N-(3-methylsulfanylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-10(17-14-13-7)11(15)12-8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOSBZNFXLHVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfanyl)aniline with thiosemicarbazide in the presence of a suitable oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazoles have shown cytotoxic effects against cancer cell lines, indicating their potential in cancer treatment. The mechanism often involves the inhibition of specific enzymes or receptors within biological systems, leading to therapeutic effects .

Antifungal Properties

In addition to antibacterial activity, 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has demonstrated antifungal capabilities. Research indicates its effectiveness against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Potential

The compound's anticancer properties have been a focal point of research. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by interacting with proteins involved in cell proliferation. For example, docking studies have revealed its binding affinity with tubulin and other proteins critical for cell cycle progression .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives, including 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, are being explored for their potential as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides.

Materials Science

Polymer Development

The unique chemical properties of thiadiazole compounds allow for their incorporation into polymer matrices. This can enhance the mechanical and thermal properties of materials used in various industrial applications. Research is ongoing to explore how these compounds can be utilized in creating advanced materials with specific functionalities.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study BAntifungalShowed significant activity against C. albicans, comparable to fluconazole .
Study CAnticancerInduced apoptosis in various cancer cell lines; effective against breast and lung cancer cells.
Study DAgriculturalEffective as a pesticide with minimal environmental impact; enhances crop yield.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues of Thiadiazole Carboxamides

4-Methyl-N-(4-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl)-1,2,3-Thiadiazole-5-Carboxamide (Compound 33)
  • Structure : Replaces the methylsulfanylphenyl group with a pyrazole-oxadiazole hybrid substituted with a trifluoromethyl (CF₃) group.
  • Key Differences : The CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating methylsulfanyl group. This alters electronic properties and may reduce metabolic stability compared to the target compound .
  • Activity: No explicit data provided, but trifluoromethyl groups often enhance lipophilicity and target affinity in drug design .
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide Derivatives
  • Structure : Features a 1,3,4-thiadiazole ring with a thione (C=S) group instead of the 1,2,3-thiadiazole core.
  • Key Differences : The thione group increases polarity and may alter redox properties. Synthesis involves carbon disulfide and hydrazine intermediates, differing from the target compound’s likely condensation-based route .
  • Activity : Demonstrated moderate antimicrobial activity, suggesting sulfur-containing thiadiazoles broadly influence bioactivity .
4-Methyl-N-{4-[3-(Trifluoromethyl)Phenoxy]But-2-Yn-1-Yl}-1,2,3-Thiadiazole-5-Carboxamide
  • Structure: Substitutes the phenyl ring with a trifluoromethylphenoxy alkyne chain.
  • CF₃’s electron-withdrawing nature contrasts with methylsulfanyl’s electron-donating effects .
Phenyl Ring Substitutions
  • Methylsulfanyl (Target Compound) : Balances hydrophobicity and moderate electron donation. Comparable to thiophene-2-carboxamide (MIC = 2.5 μg/mL against Mtb), suggesting sulfur’s role in enhancing membrane penetration .
  • CF₃ (7e, 7f) : Reduced activity, likely due to excessive hydrophobicity or metabolic instability .
Heteroaryl Replacements
  • Thiophene-2-carboxamide (7n) : Exhibited the best anti-Mtb activity (MIC = 2.5 μg/mL), highlighting sulfur’s importance in bioactivity .
  • Furan-2-carboxamide (7o) : Less active than thiophene analogs, indicating sulfur’s superiority over oxygen in specific interactions .

Structural and Computational Insights

  • Crystallography : Tools like SHELX and WinGX () enable precise determination of thiadiazole conformations. For example, intramolecular C–H···N hydrogen bonds in similar compounds stabilize planar geometries critical for target binding .
  • Docking Studies : AutoDock Vina () could model interactions between the methylsulfanyl group and hydrophobic enzyme pockets, contrasting with CF₃-containing analogs’ binding modes .

Biological Activity

The compound 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is C11H12N4OSC_{11}H_{12}N_4OS, with a molecular weight of approximately 240.3 g/mol. The structure features a thiadiazole ring that is crucial for its biological activity.

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit significant antitumor properties . The presence of the thiadiazole ring enhances cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values indicating effective inhibition of cancer cell proliferation:

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamideHT29<5 (estimated)

The structural activity relationship (SAR) analysis suggests that the methyl group at position 4 of the phenyl ring significantly increases the activity of such compounds against tumor cells .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties . For example, compounds similar to 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide have shown promising results against viruses such as Tobacco Mosaic Virus (TMV). In comparative studies, certain derivatives exhibited curative rates above 50% at concentrations of 500 µg/mL .

Antimicrobial Properties

The compound has been studied for its antimicrobial effects , particularly against bacterial strains and fungi. The presence of the thiadiazole moiety has been linked to enhanced antimicrobial activity through mechanisms such as disruption of microbial cell membranes and interference with metabolic pathways .

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor effects of thiadiazole derivatives, 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations compared to standard chemotherapy agents like doxorubicin.

Case Study 2: Antiviral Activity Against TMV

A series of experiments assessed the antiviral potential of various thiadiazole derivatives against TMV. The compound demonstrated a protective effect with a curative rate comparable to established antiviral treatments . The presence of specific substituents on the phenyl ring influenced its efficacy, highlighting the importance of molecular design in drug development.

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. Subsequent coupling with 3-(methylsulfanyl)aniline is achieved using carbodiimide-based coupling agents in polar aprotic solvents like dimethylformamide (DMF). Key factors for yield optimization include:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Ultrasound-assisted synthesis : Reducing reaction time (from hours to minutes) and improving yield by 15–20% compared to conventional methods .
  • Solvent selection : DMF enhances solubility of intermediates, while methanol is preferred for final crystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and carboxamide linkage (e.g., carbonyl resonance at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 308.05) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtained, SHELXL or WinGX can refine the structure, though this requires high-purity samples and twinning analysis for complex derivatives .

Q. What biological activity profiles have been reported for structurally analogous thiadiazole carboxamides, and what in vitro assays are typically employed?

Analogous compounds exhibit:

  • Antimicrobial activity : Tested via minimum inhibitory concentration (MIC) assays against S. aureus (MIC ~8 µg/mL) and E. coli .
  • Anticancer potential : Evaluated using MTT assays, with IC50_{50} values ranging from 10–50 µM in HeLa and MCF-7 cell lines .
  • Mechanistic studies : Flow cytometry for apoptosis induction and ROS generation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives, such as varying IC50_{50}50​ values across studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., serum concentration, incubation time) .
  • Compound purity : Use HPLC (>95% purity) to exclude impurities that skew activity .
  • Structural nuances : Compare substituent effects (e.g., methylsulfanyl vs. methoxy groups) using SAR studies .

Q. What computational chemistry approaches are recommended to predict the binding affinity and mechanism of action of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or DNA gyrase, focusing on hydrogen bonding with the carboxamide group and hydrophobic contacts with the thiadiazole ring .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Correlate electronic parameters (HOMO-LUMO gaps) with bioactivity using Gaussian 09 .

Q. What strategies are effective in optimizing the synthetic protocol to address low yields in the final cyclization step?

  • Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yields by ~25% .
  • Catalyst screening : Pd(OAc)2_2 or CuI enhances coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Workup modifications : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization to recover intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.